6-allyl-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
4-(4-nitrophenyl)-6-prop-2-enyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-2-7-18-8-11-12(14(18)20)13(17-15(21)16-11)9-3-5-10(6-4-9)19(22)23/h2-6,13H,1,7-8H2,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHSNIKCDWBCTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-allyl-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step reactions. One common approach is the condensation of an appropriate aldehyde with a pyrimidine derivative under basic or acidic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-allyl-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Cyclization Reactions : These reactions are crucial for forming the pyrrolo[3,4-d]pyrimidine core.
- Functional Group Modifications : The introduction of the allyl and nitrophenyl groups can be achieved through electrophilic aromatic substitution and nucleophilic addition reactions.
Example Synthetic Route
A common synthetic route may involve:
- Formation of a pyrimidine derivative.
- Introduction of the allyl group via a nucleophilic substitution.
- Nitration to introduce the nitrophenyl substituent.
Biological Activities
Research has shown that compounds similar to 6-allyl-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibit various biological activities:
Anticancer Activity
Studies indicate that derivatives of pyrrolo[3,4-d]pyrimidines can inhibit cancer cell proliferation. The incorporation of the nitrophenyl group is believed to enhance this activity by increasing lipophilicity and facilitating cellular uptake.
Antimicrobial Properties
Research highlights that related compounds demonstrate significant antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
Several case studies illustrate the applications of this compound:
- Inhibition Studies on Enzymes :
- Material Science Applications :
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 6-allyl-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, biological targets, and experimental
Key Insights:
However, nitro groups may reduce solubility compared to hydroxyl or methoxy substituents . The allyl group at position 6 may confer greater conformational flexibility compared to rigid substituents like benzyl (Compound A) or fluorophenyl (3f), aiding in membrane penetration .
Synthetic Yields: Analogs with nitro groups (e.g., 4h) show high yields (~87%), suggesting that nitro-substituted dihydropyrimidinones are synthetically accessible .
Molecular Docking Trends :
- Compounds with polar substituents (e.g., hydroxyl, nitro) demonstrate favorable binding energies (e.g., -7.9 kcal/mol for Compound A). The target compound’s nitro group may similarly stabilize interactions with enzyme active sites .
Physicochemical and Structural Analysis
- FTIR Signatures : Analogs with nitro groups (e.g., 4h) show characteristic peaks at ~1545 cm⁻¹ (C=C aromatic) and ~1690 cm⁻¹ (C=O amide), consistent with the target compound’s expected spectral profile .
- Mass Spectrometry : The molecular ion ([M]+) for fluorophenyl analog 3f is observed at m/z = 399, suggesting the target compound (with allyl and nitro groups) would have a higher molecular weight .
Biological Activity
Introduction
6-Allyl-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo-pyrimidine core structure with an allyl group and a nitrophenyl substituent. Its molecular formula is with a molecular weight of approximately 318.34 g/mol. The presence of the nitro group is significant as it may influence the compound's reactivity and biological interactions.
Antiviral Activity
Recent studies have explored the antiviral properties of compounds within the pyrrolo[3,4-d]pyrimidine class. For instance, derivatives with similar structures have shown promising activity against various viruses. One study highlighted that certain derivatives exhibited IC50 values in the low micromolar range against HIV-1 reverse transcriptase (RT), suggesting that modifications at specific positions can enhance antiviral efficacy .
Anticancer Properties
The anticancer potential of this compound has been assessed in vitro. Compounds structurally related to this pyrrolo-pyrimidine have been shown to inhibit cell proliferation in various cancer cell lines. For example, related compounds demonstrated nanomolar potency against human tumor cells by targeting specific metabolic pathways essential for cancer cell survival .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in nucleic acid synthesis.
- Electrophilic Interactions : The nitro group may facilitate electrophilic attacks on biomolecules, enhancing the compound's reactivity and biological activity .
- Molecular Docking Studies : Computational studies suggest that the compound can bind effectively to target proteins involved in viral replication and cancer cell metabolism.
Case Studies
- Antiviral Efficacy : A study investigating a series of pyrrolo[3,4-d]pyrimidines found that modifications at the 2 and 5 positions significantly enhanced antiviral activity against HIV-1. The most potent compounds exhibited IC50 values below 10 µM .
- Anticancer Activity : In vitro assays demonstrated that specific derivatives of pyrrolo[3,4-d]pyrimidines could reduce cell viability in human cancer cell lines by inducing apoptosis through caspase activation . This indicates a potential therapeutic application in oncology.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Antiviral (HIV) | 0.26 | |
| Compound B | Anticancer (KB Cells) | 0.15 | |
| Compound C | Antiviral (Influenza) | 0.30 |
Table 2: Structural Modifications and Their Effects on Activity
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing 6-allyl-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step routes starting with barbituric acid derivatives and substituted phenols. Key steps include cyclization of precursors (e.g., allyl amines and nitro-substituted aromatic compounds) under controlled conditions. Optimization requires:
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Purification : Use silica gel chromatography or recrystallization with ethanol/water mixtures to achieve >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | DMF, 70°C, 12h | 65 | 92 |
| Allylation | Allyl bromide, K2CO3, THF | 78 | 89 |
| Purification | Ethanol/water recrystallization | - | 95 |
Q. How does the 4-nitrophenyl substituent influence the compound’s electronic properties compared to hydroxyl or methoxy analogs?
- Methodological Answer : The electron-withdrawing nitro group reduces electron density in the aromatic ring, altering reactivity in electrophilic substitution and hydrogen-bonding interactions. Techniques to assess this:
- Computational analysis : DFT calculations (e.g., HOMO-LUMO gaps) to compare charge distribution with 4-hydroxyphenyl analogs.
- Spectroscopic validation : UV-Vis spectroscopy to monitor shifts in λmax due to conjugation effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., PARP inhibition vs. dopamine receptor agonism) for this compound?
- Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Strategies include:
- Dose-response profiling : Test across a wide concentration range (nM–μM) to identify dominant mechanisms.
- Selectivity assays : Use kinase/PARP inhibitor panels to rule out cross-reactivity.
- Structural analogs : Compare activities of nitro- vs. hydroxy-phenyl derivatives to isolate substituent effects .
Q. What computational approaches predict this compound’s binding affinity for enzymes like PARP-1, and how can these models be validated experimentally?
- Methodological Answer :
- Molecular docking : Use software (AutoDock Vina, Schrödinger) to simulate interactions with PARP-1’s catalytic domain (PDB ID: 5DS3). Focus on hydrogen bonding with Ser904 and hydrophobic contacts with Tyr906.
- MD simulations : Run 100-ns trajectories to assess binding stability.
- Validation : Correlate docking scores with in vitro IC50 values from PARP-1 inhibition assays .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced solubility without compromising bioactivity?
- Methodological Answer :
- Modify substituents : Introduce polar groups (e.g., -COOH, -SO3H) at the allyl or nitro positions.
- LogP optimization : Measure partition coefficients (HPLC) to balance hydrophilicity and membrane permeability.
- Biological testing : Compare IC50 values of analogs in cellular vs. cell-free assays to decouple solubility effects from intrinsic activity .
Experimental Design & Data Analysis
Q. What in vitro and in vivo models are appropriate for evaluating this compound’s neuroprotective or anticancer potential?
- Methodological Answer :
- In vitro :
- Cancer : NCI-60 cell line panel for cytotoxicity screening.
- Neuroprotection : SH-SY5Y cells under oxidative stress (H2O2-induced apoptosis).
- In vivo :
- Xenograft models (e.g., MDA-MB-231 breast cancer) for antitumor efficacy.
- Rodent models of Parkinson’s disease (6-OHDA lesion) for dopamine receptor activity .
Q. How should researchers address discrepancies in thermal stability data reported for this compound?
- Methodological Answer :
- DSC/TGA analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to identify decomposition points.
- Reproducibility : Test under inert (N2) vs. oxidative (air) atmospheres.
- Sample purity : Ensure >98% purity via HPLC before analysis to exclude impurity-driven degradation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
